molecular formula C10H13NO B13952572 2-Ethenyl-3-methoxy-N-methylaniline CAS No. 210536-36-0

2-Ethenyl-3-methoxy-N-methylaniline

Cat. No.: B13952572
CAS No.: 210536-36-0
M. Wt: 163.22 g/mol
InChI Key: GPRFJWFAJLFVTD-UHFFFAOYSA-N
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Description

2-Ethenyl-3-methoxy-N-methylaniline is an organic compound with the molecular formula C10H13NO It is a derivative of aniline, characterized by the presence of an ethenyl group at the second position, a methoxy group at the third position, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-3-methoxy-N-methylaniline can be achieved through several methods. One common approach involves the alkylation of 3-methoxyaniline with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the protection of the amino group, followed by the introduction of the ethenyl group through a Friedel-Crafts alkylation reaction. The final step involves deprotection to yield the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethenyl-3-methoxy-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted aniline derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

2-Ethenyl-3-methoxy-N-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethenyl-3-methoxy-N-methylaniline involves its interaction with specific molecular targets. The ethenyl group can participate in conjugation with the aromatic ring, influencing the compound’s electronic properties. This can affect its binding affinity to enzymes or receptors, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

    3-Methoxy-N-methylaniline: Lacks the ethenyl group, resulting in different reactivity and applications.

    2-Ethenyl-N-methylaniline: Lacks the methoxy group, affecting its electronic properties and reactivity.

    3-Methoxy-N-ethylaniline: Contains an ethyl group instead of a methyl group, altering its steric and electronic characteristics.

Uniqueness: 2-Ethenyl-3-methoxy-N-methylaniline is unique due to the combination of the ethenyl, methoxy, and methyl groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

210536-36-0

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-ethenyl-3-methoxy-N-methylaniline

InChI

InChI=1S/C10H13NO/c1-4-8-9(11-2)6-5-7-10(8)12-3/h4-7,11H,1H2,2-3H3

InChI Key

GPRFJWFAJLFVTD-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC=C1)OC)C=C

Origin of Product

United States

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